molecular formula C16H22N2O6S B2975631 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone CAS No. 946315-75-9

1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2975631
CAS No.: 946315-75-9
M. Wt: 370.42
InChI Key: ILGMIAYXPRHUJV-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a propylsulfonyl group, and a piperazin-1-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. For instance, the sulfonyl group is often involved in substitution reactions, and the piperazine ring can participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. The presence of the sulfonyl and piperazine groups might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Cytochrome P450 Enzyme Involvement

One study identifies the involvement of Cytochrome P450 enzymes in the oxidative metabolism of Lu AA21004, a novel antidepressant. The study provides insights into the enzyme kinetics and metabolic pathways related to compounds structurally similar to the query compound, highlighting its potential implications in drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Chemical Synthesis

Research on the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives through acid-catalyzed cyclization showcases chemical reactions involving key functional groups present in the query compound. This study may provide a foundation for synthesizing related compounds for various scientific applications (Kobayashi et al., 2009).

Electrochemical Synthesis

Research on electrochemical synthesis explores the creation of mono and di-substituted hydroquinone and benzoquinone derivatives, involving steps that could be relevant for synthesizing or modifying compounds like the one . This highlights its potential in developing novel electrochemical synthetic methods for complex molecules (Nematollahi et al., 2014).

Antibacterial Agents

A study synthesizes and evaluates the antibacterial activities of novel sulfonamide and carboxamide derivatives containing a substituted benzophenone moiety. These compounds' synthesis and potential as antibacterial agents could inform research into related compounds for medicinal chemistry applications (Vinaya et al., 2008).

Anti-HIV Activity

Research on the synthesis and in vitro anti-HIV activity of new 5-substituted Piperazinyl-4-nitroimidazole derivatives explores potential therapeutic applications. This work could be relevant for understanding how structurally similar compounds might be designed or utilized in antiviral research (Al-Masoudi et al., 2007).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s used as a drug, the mechanism of action would relate to how the compound interacts with biological targets .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. If it shows promising activity in preliminary tests, it could be further optimized and studied for specific applications .

Properties

IUPAC Name

1-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-13(19)17-5-7-18(8-6-17)25(20,21)10-2-9-22-14-3-4-15-16(11-14)24-12-23-15/h3-4,11H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGMIAYXPRHUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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